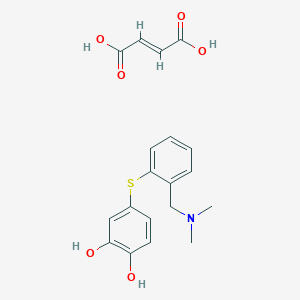
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt) is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as DMABN and is a salt form of a benzothiazine derivative.
Mécanisme D'action
The mechanism of action of DMABN is not fully understood. However, it has been suggested that DMABN may inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in cancer cell growth and inflammation. DMABN has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
DMABN has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above. DMABN has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress in cancer cells. Additionally, DMABN has been found to inhibit the expression of certain genes involved in cancer cell growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMABN is its broad-spectrum activity against cancer cell lines and viruses. This makes it a promising candidate for the development of new anticancer and antiviral drugs. However, one limitation of DMABN is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of DMABN to minimize its toxicity.
Orientations Futures
There are several future directions for the study of DMABN. First, further studies are needed to fully understand the mechanism of action of DMABN. Second, more studies are needed to determine the optimal dosage and administration route of DMABN for its potential therapeutic applications. Third, DMABN can be modified to improve its efficacy and reduce its toxicity. Fourth, DMABN can be tested in combination with other drugs to determine its synergistic effects. Finally, DMABN can be studied for its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases.
Conclusion:
In conclusion, DMABN is a promising compound that has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. DMABN has a broad-spectrum activity against cancer cell lines and viruses, making it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action, determine the optimal dosage and administration route, and improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of DMABN involves the reaction of 4-hydroxybenzothiazine with 2-(dimethylaminomethyl)phenylthiol in the presence of a base. The resulting product is then treated with maleic anhydride to form the salt form of DMABN. This synthesis method has been optimized and can be easily scaled up for commercial production.
Applications De Recherche Scientifique
DMABN has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. DMABN has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the influenza virus. DMABN has been studied for its anti-inflammatory effects in various animal models of inflammation.
Propriétés
Numéro CAS |
127906-30-3 |
|---|---|
Nom du produit |
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt) |
Formule moléculaire |
C15H17NO2S.C4H4O4 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C15H17NO2S.C4H4O4/c1-16(2)10-11-5-3-4-6-15(11)19-12-7-8-13(17)14(18)9-12;5-3(6)1-2-4(7)8/h3-9,17-18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
ADBUBJFAFBGQIB-WLHGVMLRSA-N |
SMILES isomérique |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
Synonymes |
1,2-Benzenediol, 4-((2-((dimethylamino)methyl)phenyl)thio)-, (Z)-2-but enedioate (1:1) (salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



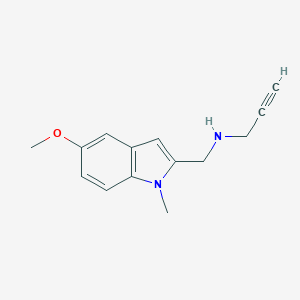
![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)
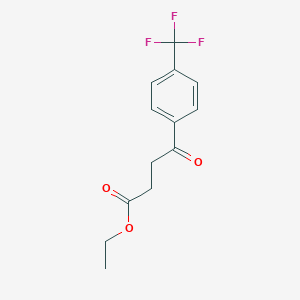
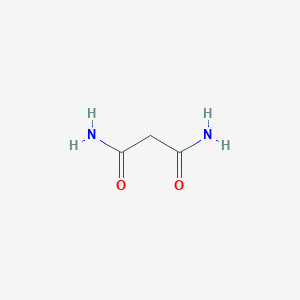
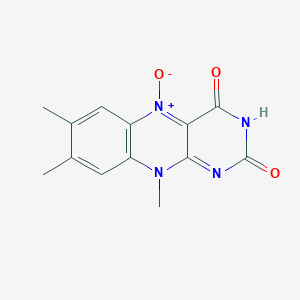

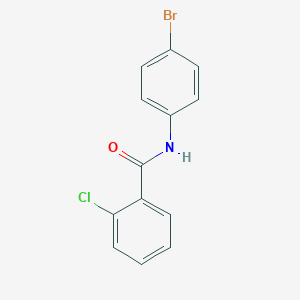
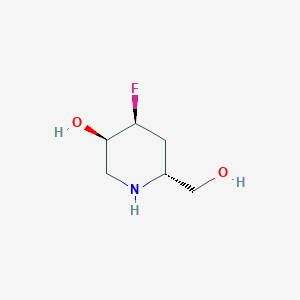
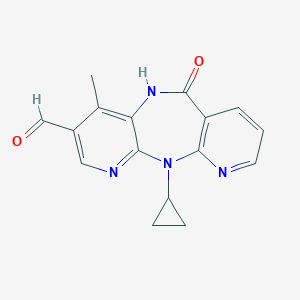
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
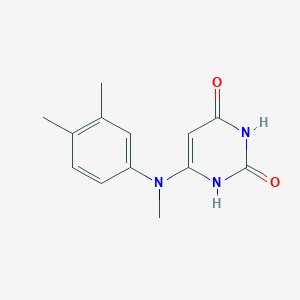

![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)